3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Heterocyclic Architecture and Classification
The core structure comprises two 1,3,4-thiadiazole rings, classified as five-membered heterocycles containing two nitrogen atoms and one sulfur atom in a 1,3,4-arrangement. The primary thiadiazole (Ring A) at position 2 of the benzamide group is substituted with a 3,4-dimethylphenyl moiety, while the secondary thiadiazole (Ring B) at position 5 features a 5-methyl group and a carbamoylmethylsulfanyl bridge (Fig. 1). This bis-thiadiazole configuration places the compound within the broader family of 1,3,4-thiadiazole hybrids , a class known for diverse pharmacological activities.
Table 1: Key Structural Features
| Component | Description |
|---|---|
| 1,3,4-Thiadiazole (A) | Base heterocycle with 3,4-dimethylbenzamide substitution at C2 |
| Sulfanyl bridge | –S– linker connecting C5 of Ring A to carbamoylmethyl group |
| 1,3,4-Thiadiazole (B) | Secondary ring with 5-methyl substitution and carbamoylmethylsulfanyl group |
| Benzamide moiety | N-linked aromatic group providing planar rigidity |
The presence of dual thiadiazole rings introduces conformational constraints while enabling π-π stacking interactions with biological targets.
Bioisosteric Relationships of the 1,3,4-Thiadiazole Rings
1,3,4-Thiadiazoles serve as bioisosteres for carboxylate, amide, and other heterocyclic groups due to their electronic and spatial compatibility. In this compound:
- The thiadiazole A acts as a bioisostere for benzoic acid derivatives, mimicking carboxylate hydrogen-bonding patterns via its nitrogen lone pairs.
- The thiadiazole B replaces traditional sulfonamide groups, leveraging sulfur’s polarizability to enhance target binding.
Comparative studies show that 1,3,4-thiadiazole rings exhibit superior metabolic stability compared to oxadiazole analogs, attributed to sulfur’s electron-withdrawing effects reducing oxidative degradation. The methyl groups at C3/C4 (Ring A) and C5 (Ring B) further modulate lipophilicity, aligning with optimal LogP values for blood-brain barrier penetration in neuroactive compounds.
Electronic Distribution and Molecular Topology
Density functional theory (DFT) analyses of analogous thiadiazoles reveal:
- Electron-deficient cores : Thiadiazole rings exhibit partial positive charges at C2/C5 due to nitrogen electronegativity, creating electrophilic regions for nucleophilic attack.
- Conjugated π-system : Delocalization across the benzamide-thiadiazole system extends the molecule’s planar domain, facilitating intercalation with DNA or enzyme active sites.
Key Electronic Features :
Significance of the Sulfanyl Bridge in Molecular Conformation
The –S–CH2–C(=O)–NH– linker between the thiadiazole rings serves dual roles:
- Conformational flexibility : The single-bonded CH2 group allows rotation, enabling adaptation to target binding pockets.
- Electronic coupling : Sulfur’s polarizability facilitates charge transfer between the two thiadiazole rings, as evidenced by red-shifted UV-Vis absorption in analogous compounds.
Molecular dynamics simulations of similar bridged thiadiazoles demonstrate that the sulfanyl group stabilizes a gauche conformation (60° dihedral angle), optimizing steric compatibility with hydrophobic enzyme cavities.
Role of the Benzamide Moiety in Biological Recognition
The 3,4-dimethylbenzamide group contributes to target engagement through:
- Hydrophobic interactions : The dimethyl-substituted aromatic ring fits into lipid-rich enzyme subpockets.
- Hydrogen bonding : The amide carbonyl (C=O) acts as a hydrogen-bond acceptor, while the NH group serves as a donor, mimicking peptide bonds in substrate analogs.
Crystallographic data from related benzamide-thiadiazole hybrids show binding to kinase ATP pockets via:
- π-stacking between the benzamide ring and conserved phenylalanine residues.
- Bidentate hydrogen bonds linking the amide group to catalytic aspartate residues.
Table 2: Functional Group Contributions
| Group | Interaction Type | Biological Relevance |
|---|---|---|
| Benzamide C=O | Hydrogen-bond acceptor | Anchors to serine/threonine kinases |
| Thiadiazole N | Hydrogen-bond donor | Binds catalytic lysine residues |
| Sulfanyl bridge S | Van der Waals interaction | Stabilizes hydrophobic subpocket binding |
Properties
IUPAC Name |
3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S3/c1-8-4-5-11(6-9(8)2)13(24)18-15-21-22-16(27-15)25-7-12(23)17-14-20-19-10(3)26-14/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLSYWBLSVBSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps. One common method starts with the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the amide linkage.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research has shown that thiadiazole derivatives exhibit significant anticancer properties. A study synthesized various thiadiazole derivatives and evaluated their effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives demonstrated promising anti-proliferative effects and induced apoptosis in these cell lines . The compound may share similar properties due to its structural characteristics.
Antibacterial Properties
Thiadiazole derivatives have been reported to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds containing thiadiazole rings have been tested for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. The introduction of specific substituents on the thiadiazole ring can enhance antibacterial efficacy .
Anti-inflammatory Effects
In addition to anticancer and antibacterial activities, thiadiazole derivatives have shown potential as anti-inflammatory agents. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide may also be beneficial in treating inflammatory diseases .
Synergistic Effects with Other Drugs
Recent studies have explored the synergistic interactions between thiadiazole compounds and existing antibiotics. For example, a study indicated that certain thiadiazole derivatives could enhance the efficacy of polyene antibiotics like amphotericin B by disrupting aggregate formation in bacterial cells . This highlights the potential for developing combination therapies that leverage the unique properties of thiadiazoles.
Study on Anticancer Activity
A comprehensive study synthesized multiple thiadiazole derivatives and assessed their anticancer activity through various assays. Compounds were evaluated for cell viability and proliferation using MTT assays on LoVo and MCF-7 cell lines. Among the tested compounds, some exhibited IC50 values lower than 10 µM, indicating strong anti-proliferative effects . The structure–activity relationship (SAR) analysis suggested that modifications on the thiadiazole ring could optimize anticancer activity.
Evaluation of Antibacterial Efficacy
Another study focused on assessing the antibacterial properties of thiadiazole derivatives against multiple bacterial strains. The compounds were tested using standard disc diffusion methods. Results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL. The findings underscore the potential application of these compounds in developing new antibacterial agents .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Halogenation: Compounds with halogen substituents (e.g., 2,4-dichlorophenyl in ) exhibit increased molecular weight and lipophilicity, which may enhance target binding but reduce solubility. Core Heterocycles: Replacement of thiadiazole with tetrazole or triazole alters electronic properties and metabolic stability.
Biological Activity
The compound 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores its biological activity based on existing literature and research findings.
Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole Rings : Known for their pharmacological significance.
- Benzamide Moiety : Enhances biological activity through various interactions.
The molecular formula is , with a molecular weight of approximately 366.52 g/mol.
Antimicrobial Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives with thiadiazole rings showed effectiveness against various bacterial strains including E. coli and Staphylococcus aureus .
- Compounds derived from 1,3,4-thiadiazole have shown zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and moderate antifungal activity against Candida albicans .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are well-documented:
- Compounds containing the thiadiazole moiety have been linked to cytostatic effects in cancer cells. For example, derivatives have been synthesized that inhibit cell proliferation in various cancer lines .
- The presence of substituents on the thiadiazole ring can enhance the anticancer activity by altering the compound's lipophilicity and interaction with cellular targets .
Anti-inflammatory Effects
1,3,4-thiadiazole derivatives have also been investigated for their anti-inflammatory properties:
- Some studies reported that these compounds could inhibit inflammatory pathways and reduce cytokine production in vitro .
Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various thiadiazole derivatives:
- Compound A (a similar thiadiazole derivative) exhibited a minimum inhibitory concentration (MIC) of 62.5 μg/mL against S. aureus, while the novel compound showed improved efficacy with an MIC of 31.25 μg/mL .
Evaluation of Anticancer Activity
A recent investigation into the anticancer potential revealed:
- The compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than those observed for standard chemotherapeutics .
Research Findings Summary Table
Q & A
Q. What are the key steps for synthesizing thiadiazole-containing compounds like 3,4-dimethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?
Methodological Answer: Synthesis typically involves:
- Core assembly : Cyclization of thiosemicarbazides or hydrazine derivatives with CS₂ to form the 1,3,4-thiadiazole ring .
- Functionalization : Sulfanyl (-S-) and carbamoyl (-CONH-) groups are introduced via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives) and carbodiimide-mediated coupling, respectively .
- Characterization : Confirm purity and structure via ¹H/¹³C NMR, elemental analysis, and HPLC .
Q. How can single-crystal X-ray diffraction (SCXRD) validate the molecular structure of this compound?
Methodological Answer:
- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to grow high-quality crystals .
- Data collection : Employ a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution and refinement, ensuring R-factor < 0.05 and wR₂ < 0.15 .
- Validation : Cross-check bond lengths/angles with similar thiadiazole derivatives (e.g., 1.73–1.79 Å for C-S bonds) .
Advanced Research Questions
Q. How to design experiments to evaluate the antimicrobial activity of this compound against Gram-positive vs. Gram-negative bacteria?
Methodological Answer:
- Strain selection : Use standard strains (e.g., S. aureus for Gram-positive, E. coli for Gram-negative) and clinical isolates .
- Assay design :
- MIC determination : Broth microdilution (CLSI guidelines) with 96-well plates, 18–24 hr incubation.
- Control compounds : Compare with sulfonamide-based antibiotics (e.g., sulfamethoxazole) .
Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Assess solubility (via shake-flask method), metabolic stability (using liver microsomes), and plasma protein binding .
- Structural optimization : Modify sulfanyl/carbamoyl groups to enhance bioavailability (e.g., replace methyl with trifluoromethyl) .
- In vivo validation : Use murine infection models with dose adjustments based on in vitro IC₅₀ and PK/PD parameters .
Q. What computational strategies can identify the pharmacophore responsible for antitumor activity in this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin or kinases). Prioritize the thiadiazole-sulfanyl motif as a potential binding anchor .
- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with cytotoxicity data from NCI-60 cell line screens .
- MD simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How to analyze crystal packing and intermolecular interactions in derivatives of this compound?
Methodological Answer:
- Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., S···H, N···H) .
- π-π stacking : Measure centroid distances (typically 3.5–4.0 Å) between aromatic rings in adjacent molecules .
- Hydrogen bonding : Identify motifs (e.g., N–H···O=C) using Mercury software. Note: Strong H-bonds (< 2.2 Å) often correlate with thermal stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for structurally similar thiadiazole derivatives?
Methodological Answer:
- Standardize assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤ 0.1%) .
- Re-synthesize compounds : Verify purity (>95% by HPLC) and stereochemistry (via SCXRD or NOESY) .
- Meta-analysis : Use forest plots to compare data across studies, adjusting for variables like bacterial passage number .
Experimental Design
Q. What protocols optimize the synthesis of bis-thiadiazole systems like the target compound?
Methodological Answer:
- Stepwise coupling : Isolate intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-sulfonamide) before introducing the benzamide group .
- Catalyst screening : Test EDCI/HOBt vs. DCC for carbamoyl coupling efficiency (monitor by TLC) .
- Yield improvement : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
